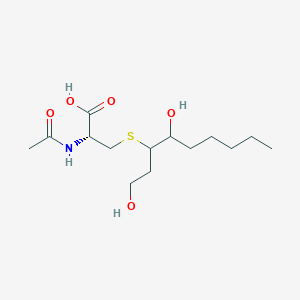
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is a synthetic compound that belongs to the class of cysteine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 1,4-dihydroxynonan-3-yl group. This can be achieved through a series of organic reactions including nucleophilic substitution and oxidation-reduction reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group or the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(1,4-dihydroxynonan-3-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(1,4-dihydroxynonan-3-yl)-L-cysteine is unique due to the presence of both the acetyl and 1,4-dihydroxynonan-3-yl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
158822-69-6 |
|---|---|
Fórmula molecular |
C14H27NO5S |
Peso molecular |
321.44 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(1,4-dihydroxynonan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H27NO5S/c1-3-4-5-6-12(18)13(7-8-16)21-9-11(14(19)20)15-10(2)17/h11-13,16,18H,3-9H2,1-2H3,(H,15,17)(H,19,20)/t11-,12?,13?/m0/s1 |
Clave InChI |
ARTIYUHAZAUEFO-HIFPTAJRSA-N |
SMILES isomérico |
CCCCCC(C(CCO)SC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canónico |
CCCCCC(C(CCO)SCC(C(=O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
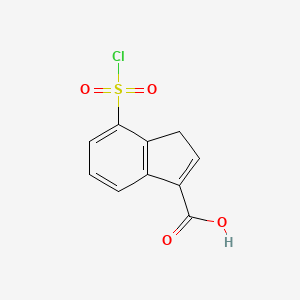
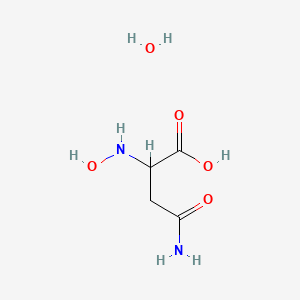
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
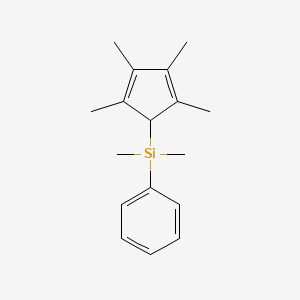
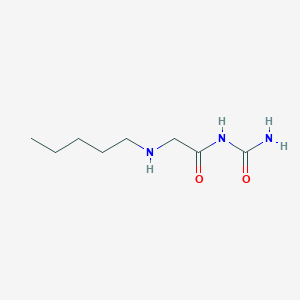
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
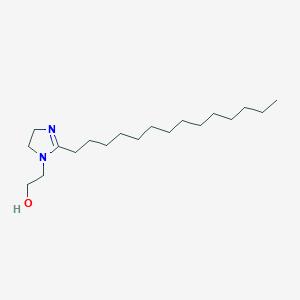
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

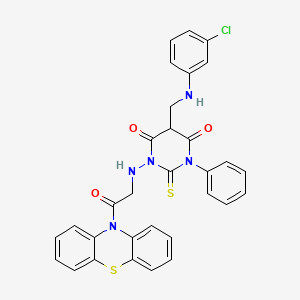
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
